N1-Methylethane-1,2-diamine hydrochloride
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Overview
Description
N1-Methylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C3H10N2·HCl. It is a derivative of ethylenediamine, where one of the hydrogen atoms in the ethylenediamine molecule is replaced by a methyl group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Methylethane-1,2-diamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid, which results in the formation of N-methyl-ethylenediamine. The subsequent reaction with hydrochloric acid yields the monohydrochloride salt .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of N-methyl-ethylenediamine. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
N1-Methylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-ethylenediamine oxide.
Reduction: It can be reduced to form N-methyl-ethylenediamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: N-methyl-ethylenediamine oxide.
Reduction: N-methyl-ethylenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-Methylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-Methylethane-1,2-diamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and activity. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: The parent compound, which lacks the methyl group.
N,N’-dimethylethylenediamine: A derivative with two methyl groups attached to the nitrogen atoms.
N-ethylethylenediamine: A derivative with an ethyl group instead of a methyl group
Uniqueness
N1-Methylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its nucleophilicity and alters its reactivity compared to ethylenediamine. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .
Properties
Molecular Formula |
C3H11ClN2 |
---|---|
Molecular Weight |
110.58 g/mol |
IUPAC Name |
N'-methylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C3H10N2.ClH/c1-5-3-2-4;/h5H,2-4H2,1H3;1H |
InChI Key |
LCRVIUZAMYNZOC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN.Cl |
Origin of Product |
United States |
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